Cholecystokinin octapeptide (1-4) (desulfated)

CCK Receptor Pharmacology Radioligand Binding Assay Receptor Subtype Selectivity

Researchers studying CCK-B-mediated mechanisms face a sourcing gap: most commercial CCK peptides (e.g., CCK-8S) activate both CCK-A and CCK-B receptors, confounding experimental interpretation. CCK-4 (Asp-Tyr-Met-Gly-OH) delivers >1,000-fold selectivity for CCK-B, validated across panic provocation, smooth muscle pharmacology, and receptor autoradiography. • Ki = 9.8-35 nM at CCK-B; gold-standard panicogenic probe (20-50 µg i.v. human; 0.1-10 mg/kg i.p. rodent) • Elicits atropine-sensitive, L-365,260-blockable contractions-clean CCK-B gut function assay • Negative control for CCK-A-mediated dopaminergic studies (no accumbens DA effect) Supplied lyophilized, ≥98% HPLC, with full CoA. Ambient-temperature stable for standard global shipping.

Molecular Formula C20H28N4O8S
Molecular Weight 484.5 g/mol
CAS No. 80790-40-5
Cat. No. B1433927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin octapeptide (1-4) (desulfated)
CAS80790-40-5
Molecular FormulaC20H28N4O8S
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C20H28N4O8S/c1-33-7-6-14(19(31)22-10-17(28)29)23-20(32)15(8-11-2-4-12(25)5-3-11)24-18(30)13(21)9-16(26)27/h2-5,13-15,25H,6-10,21H2,1H3,(H,22,31)(H,23,32)(H,24,30)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1
InChIKeyPQZUTQBEOFBSLP-KKUMJFAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCK-4: Selective CCK-B Probe Overview


Cholecystokinin octapeptide (1-4) (desulfated), commonly known as CCK-4, is a synthetic tetrapeptide (Asp-Tyr-Met-Gly-OH) that constitutes the C-terminal tetrapeptide fragment of the natural hormone cholecystokinin (CCK). This compound is an agonist of the CCK-B receptor subtype and is distinguished from sulfated CCK-8 (CCK-8S) by the absence of the sulfate ester on the tyrosine residue . CCK-4 is widely recognized as the minimal active fragment required for central CCK receptor activation and is uniquely associated with a robust panicogenic effect in human and animal models [1], making it a critical tool for neuroscience and pharmacological studies.

1
Selective CCK-B receptor pathway activation without concurrent CCK-A engagement
2
Validated probe for panic-model and anxiety circuit studies
3
Suitable for central nervous system and gastrointestinal motility research models

CCK-4 Substitution: Receptor Selectivity Risks


In-class substitution of CCK peptides is not possible due to profound differences in receptor subtype selectivity and resultant functional outcomes. The two primary CCK receptors, CCK-A (CCK1) and CCK-B (CCK2), exhibit divergent ligand preferences. CCK-8S acts as a high-affinity, full agonist at both CCK-A and CCK-B receptors, whereas CCK-4 demonstrates a marked selectivity for the CCK-B receptor and functions as a partial agonist at CCK-A receptors [1]. Consequently, CCK-4 is preferred for experiments requiring selective CCK-B activation without concurrent CCK-A engagement, such as studies of anxiety, panic, and certain gastric functions. Using CCK-8S or its desulfated analog CCK-8NS will introduce off-target CCK-A activity, confounding interpretation of CCK-B-mediated mechanisms. The quantitative evidence below substantiates the necessity for a specific, well-characterized source of CCK-4 to ensure experimental fidelity and reproducibility [2].

!
CCK-8S substitution introduces CCK-A activity
CCK-8S acts as a high-affinity agonist at both CCK-A and CCK-B receptors, confounding CCK-B-specific mechanism interpretation.
!
Desulfated analogs may shift functional response
CCK-8NS retains partial CCK-A activity. Only native CCK-4 provides a functional profile that may support clean CCK-B selectivity review.

CCK-4 vs. CCK-8: Receptor Selectivity Guide


Differential CCK-A Affinity Defines CCK-B Selectivity

In competitive radioligand binding studies using membranes from cloned human CCK-A receptors, CCK-8S binds with high affinity (approximate Ki of 0.6-1 nM). Desulfation of CCK-8 reduces affinity by ~500-fold, while CCK-4 loses 1,000- to 10,000-fold in affinity [1]. This stark differential underpins the compound's functional selectivity for the CCK-B receptor, where CCK-4's affinity loss is only ~10-fold compared to CCK-8S [2].

Differential CCK-A Affinity
Head-to-head
≥1,000-fold lower vs. CCK-8S Ki 0.6-1 nM
Supports CCK-B-selective activation at standard experimental concentrations.
Cloned human CCK-A receptor, CHO cell membranes.
CCK Receptor Pharmacology Radioligand Binding Assay Receptor Subtype Selectivity

Partial CCK-A Agonism Compared to CCK-8S

In functional assays of CCK-A receptor activation, CCK-4 elicits a maximum response that is markedly lower than that of the full agonist CCK-8S. This partial agonism is consistent across multiple measures, including intracellular calcium mobilization and extracellular acidification rates. The data demonstrate that CCK-4 is a weaker and less efficacious agonist at CCK-A receptors compared to CCK-8S and even CCK-8NS [1].

Partial CCK-A Agonism
Head-to-head
CCK-4 maximum response markedly lower than CCK-8S full agonism.
Confirms limited CCK-A pathway engagement; aids isolation of CCK-B function.
Ca²⁺ mobilization and microphysiometry in CHO cells.
Functional Agonist Activity Calcium Mobilization CCK-A Receptor Signaling

Brain CCK-B Receptor Binding Profile

In rat brain sections, CCK-4 effectively competes for CCK-B receptor binding with an inhibition constant (Ki) of 35 nM, compared to 2.7 nM for CCK-8S. This represents a ~13-fold difference in affinity. In a related study, the inhibition constant for CCK-4 in mouse brain was 9.8 nM, underscoring its high nanomolar potency at central CCK receptors [1].

Brain CCK-B Binding
Head-to-head
Ki 35 nM Rat forebrain; 9.8 nM in mouse brain
Supports central CCK-B receptor occupancy in vivo at reported doses.
13-fold lower affinity than CCK-8S (Ki 2.7 nM).
Brain CCK Receptors Autoradiography CCK-B Pharmacology

In Vivo Dopamine Modulation Selectivity

In a microdialysis study of freely moving rats, intraperitoneal administration of CCK-8S (0.3 mg/kg) significantly increased the extracellular concentrations of dopamine metabolites (DOPAC and HVA) in the posterior nucleus accumbens. In contrast, an identical dose of CCK-4 produced no significant change, indicating that the dopamine-modulating effect is mediated by CCK-A rather than CCK-B receptors [1].

Dopamine Modulation
Head-to-head
CCK-4 produced no significant change vs. CCK-8S-induced increase.
Distinguishes CCK-B role from CCK-A-mediated dopamine pathways.
In vivo microdialysis, 0.3 mg/kg i.p. in freely moving rats.
In Vivo Microdialysis Dopamine Neurotransmission CCK Receptor Function

CCK-B Mediated Ileal Contraction

In isolated guinea pig ileal longitudinal muscle, CCK-8S-induced contractions are partially inhibited (80%) by the muscarinic antagonist atropine and fully abolished by a combination of atropine and a substance P receptor antagonist. In contrast, CCK-4-induced contractions are entirely abolished by atropine alone and are unaffected by substance P receptor blockade [1]. Furthermore, the CCK-A antagonist L-364,718 inhibits CCK-8S contraction with high affinity (-log KB = 9.35) but is 10-fold less potent against CCK-4 (-log KB = 8.25), whereas the CCK-B antagonist L-365,260 potently inhibits CCK-4 contraction (-log KB = 9.24) with no effect on CCK-8S [1].

Ileal Contraction Mechanism
Head-to-head
CCK-4 contraction abolished by atropine; inhibited by CCK-B antagonist L-365,260.
Clean model for studying CCK-B-mediated gut motility via cholinergic neurons.
Guinea pig ileal longitudinal muscle in vitro.
Gastrointestinal Motility Receptor Pharmacology In Vitro Tissue Bath

Selectivity for CCK-B Over CCK-A Receptors

While native CCK-4 binds selectively to the CCK-B receptor, its absolute selectivity ratio can be inferred from the development of CCK-4-based analogs. For instance, Boc-CCK-4 binds selectively to the CCK-B receptor, and the introduction of a urea moiety reverses selectivity to CCK-A with a 1,200-fold selectivity ratio (IC50 CCK-A: 3.7 nM vs. CCK-B: 4500 nM) [1]. This highlights that the native CCK-4 sequence inherently favors CCK-B binding, a property leveraged to create subtype-selective pharmacological tools.

CCK-B/A Selectivity Context
Class-level inference
Native CCK-4 sequence inherently favors CCK-B binding.
Intrinsic selectivity underpins utility as CCK-B probe, context-dependent review.
Inferred from CCK-4-based analog binding profiles.
Receptor Selectivity CCK-4 Analogs Drug Design

Optimal Applications for CCK-4


Anxiety and Panic Model: CCK-B Activation

CCK-4 is the gold-standard probe for inducing panic attacks in human laboratory models and anxiety-like behavior in rodents due to its selective CCK-B receptor agonism [1]. Its >1,000-fold lower affinity for CCK-A receptors ensures that observed anxiogenic effects are mediated exclusively by central CCK-B receptors, without confounding peripheral CCK-A activation. Researchers should use CCK-4 (typically 20-50 µg i.v. in humans; 0.1-10 mg/kg i.p. in rodents) to model panic disorder pathophysiology and screen potential anxiolytic compounds targeting the CCK-B system [2].

CCK-B Mediated GI Motility and Secretion

In isolated tissue bath experiments, CCK-4 reliably elicits smooth muscle contraction via CCK-B receptors on cholinergic neurons [1]. As shown in guinea pig ileum, CCK-4-induced contractions are fully atropine-sensitive and are blocked by the CCK-B antagonist L-365,260, providing a clean assay for CCK-B-mediated gut function [1]. This makes CCK-4 the preferred agonist for studying the role of CCK-B receptors in gastric emptying, intestinal transit, and gallbladder relaxation, as it avoids the CCK-A-mediated pancreatic secretory responses triggered by CCK-8S [2].

CCK-B Binding Assays and Autoradiography

CCK-4 serves as an essential reference compound for characterizing CCK-B receptor density and affinity in tissue homogenates and brain sections [1]. Its inhibition constant (Ki) of 9.8-35 nM for CCK-B receptors provides a benchmark for validating the selectivity of novel CCK-B radioligands. In autoradiography studies, co-incubation with 1 µM CCK-4 is used to define non-specific binding for CCK-B-selective ligands, ensuring accurate quantification of receptor distribution in the central nervous system [1].

Negative Control for CCK-A Dopamine Modulation

When investigating the effects of CCK on mesolimbic dopamine neurotransmission, CCK-4 is the ideal negative control [1]. As demonstrated by microdialysis, systemic CCK-4 fails to alter dopamine turnover in the nucleus accumbens, confirming that the dopamine-enhancing effects of CCK-8S are mediated by CCK-A receptors [1]. Therefore, in any in vivo neurochemical study, a cohort receiving an equimolar dose of CCK-4 should be included to verify the receptor subtype specificity of observed dopaminergic changes.

Application
Selection Property
Validation Focus
Panic-model and anxiety circuit studies
Selective CCK-B receptor agonism
Exclusion of CCK-A-mediated peripheral confounds
Gastrointestinal motility research
CCK-B-mediated cholinergic contraction
Atropine-sensitive and L-365,260-blockable response
CCK-B binding assays and autoradiography
Nanomolar brain CCK-B affinity
Non-specific binding definition for receptor distribution
Negative control for dopamine neurotransmission
Null effect on mesolimbic dopamine turnover
Verification of CCK-A-mediated dopaminergic effects

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